molecular formula C10H15N3O3S B2693697 4-(2-Hydrazinylbenzenesulfonyl)morpholine CAS No. 1153476-44-8

4-(2-Hydrazinylbenzenesulfonyl)morpholine

Cat. No. B2693697
CAS RN: 1153476-44-8
M. Wt: 257.31
InChI Key: COROPROXNHNWEH-UHFFFAOYSA-N
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Description

4-(2-Hydrazinylbenzenesulfonyl)morpholine is a chemical compound with the CAS Number: 1153476-44-8. It has a molecular weight of 257.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-[(2-hydrazinophenyl)sulfonyl]morpholine . The InChI code for this compound is 1S/C10H15N3O3S/c11-12-9-3-1-2-4-10(9)17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8,11H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 257.31 .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity:

    • Thiomorpholine derivatives, including those related to 4-(2-Hydrazinylbenzenesulfonyl)morpholine, have been synthesized and tested for antimicrobial activity. These compounds are designed to increase microbial intracellular concentration and decrease microbial resistance (D. Kardile & N. Kalyane, 2010).
  • Molluscicidal Agent and Crystal Structure:

  • Anticonvulsant Agent:

    • A compound structurally related to this compound, p-Aminobenzene sulphonyl morpholine, has shown anticonvulsant activity in experimental evaluations (P. Dua, P. Ahuja, N. Anand, 1994).
  • Antibiotic Activity against Multidrug-Resistant Strains:

    • The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi have been studied. This compound showed activity in increasing the effectiveness of other antibiotics (M. A. Oliveira et al., 2015).
  • Anticancer Activity:

    • Arylsulfonyl-hydrazones, related to this compound, have been explored as antineoplastic agents. Their chemical transformation is crucial for exerting anticancer activity (D. A. Shiba, J. May, A. Sartorelli, 1983).
  • Chemical Analysis in Environmental Studies:

    • Techniques involving derivatization with benzenesulfonyl chloride, related to the chemical structure of this compound, have been used for analyzing aliphatic amines in wastewater and surface water (F. Sacher, S. Lenz, H. Brauch, 1997).

properties

IUPAC Name

(2-morpholin-4-ylsulfonylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c11-12-9-3-1-2-4-10(9)17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COROPROXNHNWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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